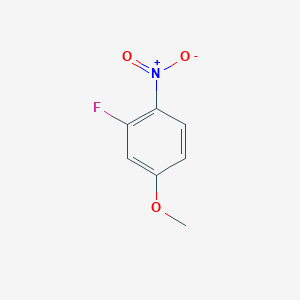

3-Fluoro-4-nitroanisole

Descripción

3-Fluoro-4-nitroanisole (CAS 446-38-8), also known as 2-fluoro-4-methoxy-1-nitrobenzene, is a fluorinated aromatic compound with the molecular formula C₇H₆FNO₃ and a molecular weight of 171.13 g/mol . It appears as a white solid with a boiling point of 264.5°C and a density of 1.321 g/cm³ . This compound is primarily utilized as a pharmaceutical intermediate, notably in synthesizing visible-light photoswitches like arylazobenzimidazoles and fluorinated oxindole derivatives . Its synthesis involves methoxylation of 3-fluoro-4-nitrophenol using methyl iodide and potassium carbonate in acetone, achieving a high yield of 98% . Hazards include severe skin corrosion (H314) and respiratory irritation (H335), necessitating stringent safety protocols during handling .

Propiedades

IUPAC Name |

2-fluoro-4-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEJCMKVJYUUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340560 | |

| Record name | 3-Fluoro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-38-8 | |

| Record name | 3-Fluoro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthesis Route

The general synthesis can be outlined as follows:

- Fluorination : Selective introduction of a fluorine atom into the anisole derivative.

- Nitration : Introduction of a nitro group using nitric acid or other nitrating agents.

- Purification : Techniques such as crystallization or chromatography are employed to isolate the compound.

Detailed Step-by-Step Synthesis

Based on recent research findings, a comprehensive multi-step synthesis method includes:

-

- React Compound IV with acetic anhydride.

- Conditions: Typically involves heating and stirring.

-

- Nitrify Compound V using concentrated sulfuric and nitric acids.

- This step introduces the nitro group to form Compound VI.

Deacetylation to Compound VII :

- Remove acetate from Compound VI to yield Compound VII.

Reaction Conditions and Yields

The following table summarizes the key reaction conditions and yields for each step in the synthesis of this compound:

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Synthesis of Compound III | 2,5-Difluoronitrobenzene, Sodium Methoxide | 50-60°C, 1-3 hours | ~98 |

| Reduction to Compound IV | Compound III, Iron Powder | 60-90°C, 3-10 hours | ~85-88 |

| Acetylation to Compound V | Compound IV, Acetic Anhydride | Heating (specific conditions vary) | Not specified |

| Nitration to Compound VI | Compound V, Sulfuric & Nitric Acid | Controlled conditions | Not specified |

| Deacetylation to Compound VII | Compound VI | Specific conditions | Not specified |

| Diazotization/Deamination | Compound VII, Sodium Nitrite | Specific conditions | Final product |

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-4-nitroanisole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 3-Fluoro-4-aminoanisole.

Substitution: Various substituted anisoles depending on the nucleophile used.

Oxidation: 3-Fluoro-4-nitrophenol.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Fluoro-4-nitroanisole serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable in the preparation of more complex molecules.

Synthesis of Pharmaceuticals

The compound can be utilized in the synthesis of pharmaceutical agents. For instance, it is involved in the production of sulfanilamide and other aminophenol derivatives, which are important in antibacterial drug development . The conversion of nitro compounds like this compound into amines via hydrogenation has been demonstrated to yield high-purity products suitable for medicinal applications .

Electrophilic Fluorination

This compound can also be used in electrophilic fluorination reactions, where it acts as a precursor for introducing fluorine into aromatic compounds. This property is particularly useful for synthesizing radiolabeled compounds for medical imaging and research purposes .

Material Science

In the field of materials science, this compound has been identified as an important organic fluoride-containing intermediate for liquid crystal materials. The demand for such materials is increasing due to their applications in display technologies and other electronic devices .

Liquid Crystals

The incorporation of fluorinated compounds like this compound into liquid crystal formulations enhances their thermal stability and electro-optical properties, making them suitable for advanced display technologies .

Synthesis Methodologies

Recent studies have highlighted improved methodologies for synthesizing this compound with higher yields and reduced energy consumption compared to traditional methods. For example, a novel reaction protocol involving m-fluoroaniline has been developed that significantly enhances the efficiency of synthesis while minimizing by-products .

| Method | Yield | Energy Consumption | Notes |

|---|---|---|---|

| Traditional Synthesis | Low | High | High isomer formation |

| Improved Method (m-fluoroaniline) | High | Low | Efficient purification process |

Pharmacological Studies

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity, making them potential candidates for new therapeutic agents . The conversion processes involved have been optimized to ensure high yields of active pharmaceutical ingredients.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-nitroanisole and its derivatives largely depends on the specific application and targetThe fluorine atom can also affect the molecule’s lipophilicity and metabolic stability, which are important factors in drug design .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

4-Fluoro-3-nitroanisole (CAS 61324-93-4)

- Structure : 1-Fluoro-4-methoxy-2-nitrobenzene (IUPAC name).

- Physical Properties: Molecular formula: C₇H₆FNO₃ (identical to 3-fluoro-4-nitroanisole). Boiling point: 151.2°C , significantly lower than the 3-fluoro isomer (264.5°C). Purity: Typically sold at 95% purity (Thermo Scientific) .

- Synthesis : Prepared via nitration of m-fluoroanisole with fuming nitric acid in acetic anhydride, yielding 48.7% , which is less efficient than the 98% yield of the 3-fluoro isomer .

- Applications: Limited explicit data, but likely used in similar pharmaceutical contexts.

Key Differences :

- Substituent Position : The nitro and methoxy groups are transposed, altering electronic effects and reactivity.

- Boiling Point : The 3-fluoro isomer’s higher boiling point suggests stronger intermolecular interactions (e.g., dipole-dipole) due to substituent arrangement.

5-Fluoro-2-nitroanisole (CAS 448-19-1)

- Structure : Nitro and methoxy groups at positions 2 and 5, respectively.

- Physical Properties: Molecular weight: 171.12 g/mol . Limited data on melting/boiling points.

- Synthesis: No specific details in evidence, but nitration pathways are presumed.

- Applications: Not explicitly mentioned; positional isomerism likely reduces relevance in pharmaceutical synthesis compared to the 3-fluoro isomer.

4-Fluoro-2-nitroanisole (CAS 445-83-0)

2-Fluoro-4-methoxy-1-nitrobenzene (Synonym for this compound)

- Note: This is an alternative name for this compound, highlighting the importance of IUPAC nomenclature in avoiding confusion .

Data Tables

Table 1: Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Purity (%) |

|---|---|---|---|---|---|

| This compound | 446-38-8 | C₇H₆FNO₃ | 264.5 | 1.321 | 98 |

| 4-Fluoro-3-nitroanisole | 61324-93-4 | C₇H₆FNO₃ | 151.2 | N/A | 95 |

| 5-Fluoro-2-nitroanisole | 448-19-1 | C₇H₆FNO₃ | N/A | N/A | N/A |

Discussion of Substituent Effects

- Reactivity : The position of nitro and methoxy groups influences electrophilic substitution patterns. For example, the 3-fluoro isomer’s para-nitro group enhances electron-withdrawing effects, making it more reactive in aryl coupling reactions .

Actividad Biológica

3-Fluoro-4-nitroanisole (CAS: 446-38-8) is a fluorinated aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and agriculture. This article explores its synthesis, biological evaluations, and potential applications based on diverse research findings.

- Molecular Formula : C₇H₆FNO₃

- Molar Mass : 171.13 g/mol

- Density : 1.321 g/cm³

- Melting Point : 57.3 °C

Synthesis

The synthesis of this compound typically involves the nitration of m-fluorophenol. This process yields the desired nitro compound, which can then be further modified for various applications, including medicinal uses and agrochemical formulations .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit potent antitubercular activity. A study synthesized a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds, which showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL. The most potent derivative had an MIC of 4 μg/mL against both wild-type and rifampin-resistant strains .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound 3m | 4 | Highly active against M. tuberculosis |

| Compound 3e | 64 | Low activity |

| Compound 3p | 64 | Low activity |

These findings suggest that the structural modifications around the nitro group can significantly influence the biological activity of the compounds.

Herbicidal Activity

In agricultural contexts, compounds based on the structure of this compound have been evaluated for their herbicidal properties. A preliminary screening indicated that certain derivatives exhibited moderate herbicidal activity against various plant species, including lima bean and corn. The effectiveness was assessed at application rates ranging from 8.96 kg/ha to lower rates, indicating potential for use in crop protection .

Case Studies

-

Antitubercular Screening :

- A study focused on synthesizing and evaluating a series of compounds derived from this compound for their antitubercular properties.

- Results indicated that structural variations could lead to significant differences in efficacy against M. tuberculosis, highlighting the importance of molecular design in drug development.

- Agricultural Applications :

Q & A

What are the critical safety considerations when handling 3-Fluoro-4-nitroanisole in laboratory settings?

Basic

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to the compound’s severe skin/eye corrosion risk (H314) and respiratory irritation potential (H335) . Work should be conducted in a fume hood to avoid inhalation of vapors or dust. Spills require immediate containment using inert absorbents (e.g., vermiculite), and waste must be disposed of as hazardous organic corrosive solids (UN3261, Packing Group II) .

How can researchers synthesize this compound, and what are common pitfalls in its preparation?

Basic

The compound is typically synthesized via nitration of 3-fluoroanisole under controlled conditions. A key challenge is avoiding over-nitration, which can yield undesired regioisomers. Methodologically, slow addition of nitrating agents (e.g., HNO₃/H₂SO₄) at 0–5°C improves selectivity. Post-reaction, purification via recrystallization (using ethanol/water) is critical to isolate the product from byproducts like 3-fluoro-2-nitroanisole .

What analytical techniques are recommended for characterizing this compound’s purity and structure?

Basic

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity. Nuclear magnetic resonance (¹⁹F NMR and ¹H NMR) confirms regiochemistry: the fluorine atom at C3 and nitro group at C4 produce distinct splitting patterns. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 171.03 .

How can researchers design studies to investigate the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Advanced

Experimental design should focus on optimizing reaction conditions (e.g., solvent polarity, temperature, and base strength) to activate the nitro group as a directing moiety. For example, using DMF as a solvent with K₂CO₃ at 80°C facilitates substitution at the C4 position. Kinetic studies via in-situ FTIR or HPLC can track intermediate formation. Computational tools (DFT calculations) may predict transition states and regioselectivity .

What strategies resolve contradictions in reported yields for SNAr reactions involving this compound?

Advanced

Yield discrepancies often stem from competing side reactions (e.g., demethylation of the methoxy group). Systematic analysis involves:

- Control experiments to identify side products (e.g., LC-MS profiling).

- Isotopic labeling (e.g., deuterated methanol) to trace methoxy group stability.

- Reaction monitoring via real-time NMR or Raman spectroscopy to optimize reaction termination points .

How can environmental hazards of this compound be assessed in ecotoxicology studies?

Advanced

Aquatic toxicity (H412) requires testing under OECD Guidelines 201 (algae growth inhibition) and 211 (daphnia reproduction). Biodegradability is assessed via closed-bottle tests (OECD 301D), while bioaccumulation potential is modeled using logP values (calculated as ~1.32) . Mitigation strategies include photocatalytic degradation studies using TiO₂ nanoparticles under UV light .

What computational methods are suitable for predicting the electronic properties of this compound?

Advanced

Density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets can calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Molecular electrostatic potential (MESP) maps identify electrophilic/nucleophilic sites, aiding in mechanistic studies of SNAr reactions. Solvent effects are modeled using the polarizable continuum model (PCM) .

How do structural modifications (e.g., halogen substitution) alter the biological activity of this compound derivatives?

Advanced

Comparative studies using analogues (e.g., 4-Fluoro-3-nitroaniline, 3-Fluoro-4-nitrobenzoic acid) reveal structure-activity relationships. For instance, replacing the methoxy group with an amine (to form 3-Fluoro-4-nitroaniline) increases hydrogen-bonding potential, which can be quantified via surface plasmon resonance (SPR) binding assays .

What methodologies validate the stability of this compound under varying storage conditions?

Advanced

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., nitro group reduction to amine). Light sensitivity is assessed via ICH Q1B photostability testing. Solid-state stability is monitored using differential scanning calorimetry (DSC) to identify polymorphic transitions .

How can researchers address conflicting spectral data (e.g., NMR shifts) for this compound in different solvents?

Advanced

Solvent-induced shifts are resolved by referencing to internal standards (e.g., TMS) and reporting data in multiple solvents (CDCl₃, DMSO-d₆). Quantum mechanical calculations (e.g., gauge-including atomic orbitals in NMR simulations) reconcile experimental vs. theoretical chemical shifts. Collaborative data-sharing platforms (e.g., NIST Chemistry WebBook) provide benchmark spectra for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.